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Compound of Interest

Compound Name: MC-Peg2-NH2

Cat. No.: B12402793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity MC-Peg2-NH2,

a heterobifunctional linker critical in the development of advanced bioconjugates, particularly

antibody-drug conjugates (ADCs). This guide details the core technical specifications from

various commercial suppliers, provides detailed experimental protocols for its use, and outlines

a logical framework for supplier selection.

Introduction to MC-Peg2-NH2
MC-Peg2-NH2, with the CAS Number 640267-62-5, is a versatile crosslinker featuring a

maleimide (MC) group at one terminus and a primary amine (NH2) at the other, connected by a

two-unit polyethylene glycol (PEG2) spacer. The maleimide group selectively reacts with

sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a

stable thioether bond. The primary amine group can be conjugated to carboxyl groups,

activated esters, or other amine-reactive functionalities.

The incorporation of the hydrophilic PEG2 spacer enhances the solubility of the resulting

conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the

final biotherapeutic. These characteristics make MC-Peg2-NH2 an invaluable tool in the

targeted delivery of therapeutic agents.

Commercial Suppliers and Product Specifications
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The selection of a high-purity MC-Peg2-NH2 linker is paramount to ensure the quality,

reproducibility, and efficacy of the final bioconjugate. A number of commercial suppliers offer

this critical reagent. The following table summarizes the key specifications from a selection of

these vendors to facilitate a comparative analysis.

Supplier
Product
Name

CAS
Number

Molecular
Weight (
g/mol )

Purity
Storage
Conditions

Precise PEG
MC-PEG2-

NH2
640267-62-5 341.4 > 96% -20°C

InvivoChem
MC-PEG2-

NH2
640267-62-5 341.4 > 98%

-20°C,

protected

from moisture

and light

GlpBio
MC-PEG2-

NH2
640267-62-5 341.4 > 98%

-20°C, away

from moisture

and light

APExBIO
MC-PEG2-

NH2
640267-62-5 341.41 > 98% -20°C

MedChemEx

press

MC-PEG2-

NH2
640267-62-5 341.4 > 98%

-20°C

(Powder, 3

years); -80°C

(in solvent, 6

months)

TargetMol

(via Sigma-

Aldrich)

MC-PEG2-

NH2
640267-62-5 341.4 Not specified

-20°C or

-80°C

Experimental Protocols
The use of MC-Peg2-NH2 in bioconjugation typically follows a two-step process. The first step

involves the reaction of the maleimide group with a thiol-containing molecule, such as a
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partially reduced antibody. The second step is the conjugation of the amine group of the linker

to a second molecule, often a cytotoxic drug, that contains a carboxyl group.

Step 1: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the maleimide group of MC-Peg2-NH2 to a thiol-

containing protein, such as a cysteine-engineered or partially reduced antibody.

Materials:

Thiol-containing protein (e.g., antibody)

MC-Peg2-NH2

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

Reducing Agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine

(TCEP)

Quenching Reagent: N-acetylcysteine or L-cysteine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

Preparation of the Thiol-Containing Protein:

If the protein already contains free thiols, dissolve it in degassed conjugation buffer to a

concentration of 1-10 mg/mL.

For proteins with disulfide bonds (e.g., antibodies), partial reduction is necessary. Dissolve

the antibody in conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at

37°C for 1-2 hours. Remove excess TCEP using a desalting column or dialysis against the

conjugation buffer.

Preparation of the MC-Peg2-NH2 Solution:
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Dissolve MC-Peg2-NH2 in anhydrous DMF or DMSO to a concentration of 10 mM.

Conjugation Reaction:

Add a 5-20 fold molar excess of the MC-Peg2-NH2 solution to the thiol-containing protein

solution with gentle stirring.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,

protected from light.

Quenching the Reaction:

To stop the conjugation reaction, add a 2-fold molar excess of a quenching reagent (e.g.,

N-acetylcysteine) over the initial amount of MC-Peg2-NH2. Incubate for 20 minutes at

room temperature.

Purification of the Conjugate:

Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC)

or dialysis against a suitable buffer (e.g., PBS).

Step 2: Amine-Carboxyl Conjugation using EDC/NHS
Chemistry
This protocol describes the conjugation of the amine group of the linker-modified protein to a

carboxyl-containing molecule (e.g., a cytotoxic drug).

Materials:

Amine-functionalized protein (from Step 1)

Carboxyl-containing molecule (e.g., drug)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.2-7.5

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Quenching Buffer: 1 M Tris-HCl, pH 8.5

Anhydrous DMF or DMSO

Purification system (e.g., SEC or dialysis)

Procedure:

Activation of the Carboxyl-Containing Molecule:

Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS for

improved aqueous solubility).

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to the Amine-Functionalized Protein:

Add the activated carboxyl-containing molecule solution to the purified amine-

functionalized protein from Step 1. A 3-5 fold molar excess of the activated molecule is

recommended.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add quenching buffer to a final concentration of 10-50 mM Tris to stop the reaction.

Incubate for 15 minutes.

Purification of the Final Bioconjugate:

Purify the final conjugate using SEC or dialysis to remove unreacted drug-linker and

byproducts.
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Visualization of Workflows and Signaling Pathways
Experimental Workflow for Two-Step Bioconjugation
The following diagram illustrates the sequential steps involved in a typical two-step

bioconjugation process using MC-Peg2-NH2.

Step 1: Thiol-Maleimide Conjugation

Step 2: Amine-Carboxyl Conjugation

Thiol-containing Protein
(e.g., Reduced Antibody)

Conjugation Reaction
(pH 7.0-7.5)

MC-Peg2-NH2

Amine-Functionalized Protein

Purification
(e.g., SEC)

Conjugation Reaction

Linker-Modified Protein

Carboxyl-containing Molecule
(e.g., Drug)

EDC/NHS Activation

Final Bioconjugate

Purification
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Click to download full resolution via product page

Caption: Workflow for two-step bioconjugation with MC-Peg2-NH2.

Decision Tree for Supplier Selection
Selecting the right supplier for MC-Peg2-NH2 is a critical decision that can impact the quality

and reproducibility of research. The following decision tree provides a logical framework for this

selection process.
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Start: Need High-Purity
MC-Peg2-NH2

Purity Requirements?

>98% Purity

High

>95% Purity

Standard

Certificate of Analysis (CoA)
Available?

Yes

No

Technical Support/
Documentation Provided?

Re-evaluate Suppliers

Yes

No

Lead Time & Availability?

Acceptable Not Acceptable

Select Supplier

Click to download full resolution via product page

Caption: Decision tree for selecting a commercial supplier.

Conclusion
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High-purity MC-Peg2-NH2 is a fundamental building block in the construction of sophisticated

bioconjugates for research, diagnostics, and therapeutic applications. A thorough

understanding of its chemical properties, coupled with the selection of a reliable commercial

supplier and the implementation of robust experimental protocols, is essential for the

successful development of novel biotherapeutics. This guide provides the foundational

knowledge for researchers and drug development professionals to effectively utilize this

powerful crosslinking reagent.

To cite this document: BenchChem. [A Technical Guide to High-Purity MC-Peg2-NH2 for
Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402793#commercial-suppliers-of-high-purity-mc-
peg2-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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